Benzyl ethyl 2,2'-oxydiacetate
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Overview
Description
Benzyl ethyl 2,2’-oxydiacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an ethyl group, and an oxydiacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl ethyl 2,2’-oxydiacetate can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of ethers, including compounds like Benzyl ethyl 2,2’-oxydiacetate, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Chemical Reactions Analysis
Types of Reactions: Benzyl ethyl 2,2’-oxydiacetate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl ethyl 2,2’-oxydiacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl ethyl 2,2’-oxydiacetate involves nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to the formation of various products depending on the specific reaction conditions .
Comparison with Similar Compounds
Benzyl acetate: Similar in structure but lacks the ethyl group and oxydiacetate moiety.
Ethyl benzoate: Contains an ethyl group but lacks the benzyl group and oxydiacetate moiety.
Benzyl alcohol: Contains a benzyl group but lacks the ester functionality.
Uniqueness: Benzyl ethyl 2,2’-oxydiacetate is unique due to the presence of both benzyl and ethyl groups attached to the oxydiacetate moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
62004-91-5 |
---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-2-phenylmethoxyethoxy)acetate |
InChI |
InChI=1S/C13H16O5/c1-2-17-12(14)9-16-10-13(15)18-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
HXXQDWVDFATGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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